1|A-Hydroxyeuscaphic acid

Description

Contextualization within Pentacyclic Triterpenoid (B12794562) Chemistry

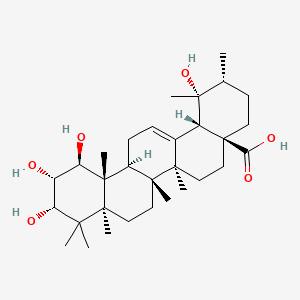

Pentacyclic triterpenoids are a class of secondary metabolites characterized by a core structure of thirty carbon atoms arranged in five rings. 1β-Hydroxyeuscaphic acid belongs to the ursane (B1242777) subgroup of pentacyclic triterpenoids, specifically an urs-12-en-28-oic acid derivative. acs.org Its full chemical name is 1β,2α,3α,19α-tetrahydroxyurs-12-en-28-oic acid. tandfonline.comkoreascience.kr The intricate stereochemistry and the presence of multiple hydroxyl groups contribute to its unique chemical properties and are thought to be crucial for its biological activities. koreascience.krbiosynth.com

Table 1: Chemical and Physical Properties of 1β-Hydroxyeuscaphic Acid

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₆ | biosynth.comnih.gov |

| Molecular Weight | 504.7 g/mol | biosynth.comnih.gov |

| CAS Number | 120211-98-5 | biosynth.comnih.gov |

| IUPAC Name | (1R,2R,4aS,6aS,6aS,6bR,8aS,10S,11S,12S,12aR,14bS)-1,10,11,12-tetrahydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | nih.gov |

Natural Occurrence and Ethnobotanical Significance of Related Compounds

1β-Hydroxyeuscaphic acid is predominantly isolated from various medicinal plants, particularly those belonging to the Rosaceae family. biosynth.com It has been identified as a constituent in plants such as Rubus aleaefolius (Rosaceae), where it is considered a major active component. tandfonline.comnih.gov Other known sources include Rosa sterilis and Sanguisorba officinalis. acs.orgnih.gov

The plants from which 1β-Hydroxyeuscaphic acid is isolated often have a history of use in traditional medicine. For instance, Rubus aleaefolius is used in Chinese folk medicine to treat various types of hepatitis. tandfonline.comnih.gov Similarly, the seeds of Butyrospermum parkii (shea tree), another source of this compound, are used in traditional African medicine for treating conditions like scabies, ulcers, and wounds. koreascience.kr While these ethnobotanical uses point to the potential bioactivity of the plant extracts, it is important to note that these effects are due to a complex mixture of compounds, and not solely attributable to 1β-Hydroxyeuscaphic acid. The presence of this and other related triterpenoids in these traditionally used plants provides a basis for scientific investigation into their therapeutic potential. tandfonline.comtandfonline.com

Overview of Reported Biological Activities and Current Research Landscape

Research into the biological activities of 1β-Hydroxyeuscaphic acid has revealed several areas of potential therapeutic interest. The primary focus of current research has been on its hepatoprotective, anti-inflammatory, antioxidant, and antimicrobial properties.

Hepatoprotective Activity: A significant body of research has focused on the hepatoprotective effects of 1β-Hydroxyeuscaphic acid. Studies have shown that it can protect liver cells from injury induced by toxins like carbon tetrachloride (CCl₄). tandfonline.comchemfaces.com The compound has been observed to lower the leakage of intracellular enzymes such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), which are markers of liver damage. tandfonline.comchemfaces.com Furthermore, it has been shown to reduce oxidative stress by decreasing malondialdehyde (MDA) levels and increasing the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD). tandfonline.comchemfaces.com These findings suggest that 1β-Hydroxyeuscaphic acid's hepatoprotective mechanism involves reducing oxidative damage and preventing apoptosis (programmed cell death) in liver cells. tandfonline.commedchemexpress.commedchemexpress.com

Table 2: In Vitro Hepatoprotective Effects of 1β-Hydroxyeuscaphic Acid on CCl₄-injured BRL-3A cells

| Concentration | Effect on ALT, AST, MDA levels | Effect on SOD activity | Cell Viability | Source |

| 5-50 µg/mL | Dose-dependent reduction | Dose-dependent increase | Significantly increased | tandfonline.com |

| IC₅₀ | 15 µg/mL | Not reported | Not reported | tandfonline.comchemfaces.com |

Anti-inflammatory and Antioxidant Activities: 1β-Hydroxyeuscaphic acid has demonstrated anti-inflammatory and antioxidant properties. In one study, it exhibited selective inhibitory activity against the COX-1 enzyme, which is involved in inflammation. researchgate.net Its antioxidant potential has also been noted, with research indicating its ability to inhibit lipid peroxidation. researchgate.net The antioxidant activity is thought to be linked to the specific positioning of hydroxyl groups on the triterpene skeleton. koreascience.kr

Antimicrobial Activity: Research has also explored the antimicrobial effects of 1β-Hydroxyeuscaphic acid. One study found it to have higher antibacterial activity against a range of bacteria than the conventional antibiotic gentamicin. koreascience.kr While its antifungal activity was less potent than the standard drug nystatin, it still showed inhibitory effects. koreascience.kr

Current Research Landscape: The current research on 1β-Hydroxyeuscaphic acid is primarily in the preclinical stage, focusing on in vitro and in vivo animal models to elucidate its mechanisms of action and pharmacological potential. tandfonline.combiosynth.com Ongoing research aims to further understand its molecular targets and signaling pathways involved in its observed biological effects, such as the modulation of pathways related to inflammation and apoptosis. biosynth.com The compound is considered a promising candidate for further investigation in the development of new therapeutic agents. biosynth.com

Properties

Molecular Formula |

C31H50O6 |

|---|---|

Molecular Weight |

518.7 g/mol |

IUPAC Name |

(1R,2R,4aS,6aS,6aS,6bR,8aS,10S,11S,12S,12aR,14bS)-1,10,11,12-tetrahydroxy-1,2,6a,6b,8a,9,9,12a-octamethyl-3,4,5,6,6a,7,8,10,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid |

InChI |

InChI=1S/C31H50O6/c1-17-11-12-31(24(35)36)16-14-26(4)18(21(31)30(17,8)37)9-10-19-27(26,5)13-15-28(6)25(2,3)22(33)20(32)23(34)29(19,28)7/h9,17,19-23,32-34,37H,10-16H2,1-8H3,(H,35,36)/t17-,19+,20+,21-,22-,23-,26-,27-,28+,29+,30-,31+/m1/s1 |

InChI Key |

BHHLTQUZMUJRHW-SLFRFCISSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@]5([C@@]4([C@@H]([C@H]([C@H](C5(C)C)O)O)O)C)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5(C4(C(C(C(C5(C)C)O)O)O)C)C)C)C2C1(C)O)C)C(=O)O |

Origin of Product |

United States |

Occurrence and Isolation Methodologies for 1β Hydroxyeuscaphic Acid

Botanical Sources and Geographic Distribution

1β-Hydroxyeuscaphic acid is a naturally occurring pentacyclic triterpenoid (B12794562) that has been identified in specific plant species, primarily within the Rosaceae family. Its presence is linked to plants with traditional uses in folk medicine.

Research has confirmed the presence of 1β-Hydroxyeuscaphic acid in at least two species from the Rosaceae family. It is a major constituent isolated from Rubus aleaefolius tandfonline.comnih.govtandfonline.comnih.gov. This compound has also been reported to be present in Sanguisorba officinalis nih.gov. Currently, documented sources of this compound are confined to the Rosaceae family.

Rubus aleaefolius Poir., a species of bramble, is recognized for its use in the folk medicine of China's Fujian Province to address hepatitis tandfonline.comnih.govtandfonline.com. Similarly, Sanguisorba officinalis L., commonly known as Great Burnet, has a history of use in traditional medicine across the Northern Hemisphere nih.govfirst-nature.com.

Table 1: Botanical Sources of 1β-Hydroxyeuscaphic Acid

| Family | Species | Common Name |

|---|---|---|

| Rosaceae | Rubus aleaefolius Poir. | Bramble |

Scientific studies indicate that 1β-Hydroxyeuscaphic acid is primarily localized in the subterranean parts of the plants. In Rubus aleaefolius, the compound is specifically isolated from the root tandfonline.comnih.gov. Research on the chemical constituents of Sanguisorba officinalis also points to the roots as the source of its triterpenoid compounds nih.gov. This specific localization suggests a potential role for the compound in the plant's root system.

Extraction and Purification Techniques from Natural Sources

The isolation of 1β-Hydroxyeuscaphic acid from its natural botanical sources involves a multi-step process that includes solvent extraction followed by advanced chromatographic separation techniques.

The initial step in isolating 1β-Hydroxyeuscaphic acid involves extracting the compound from the plant material using organic solvents. A documented method for its extraction from the root of Rubus aleaefolius begins with a crude extraction using ethanol nih.govnih.gov.

Following the initial ethanol extraction, a process of liquid-liquid fractionation is employed to separate compounds based on their polarity. The ethanol extract is partitioned, and the ethyl acetate fraction is specifically selected as it shows the most significant biological activity in bioassays tandfonline.comnih.govtandfonline.comnih.gov. This ethyl acetate fraction contains a mixture of compounds, including 1β-Hydroxyeuscaphic acid, and serves as the starting material for further purification.

To isolate 1β-Hydroxyeuscaphic acid from the complex mixture within the ethyl acetate fraction, chromatographic techniques are essential. The process is often guided by bioassays, a strategy known as bioassay-guided fractionation, which allows researchers to track and isolate the most active components nih.gov.

While specific parameters are proprietary to individual research studies, the general procedure involves methods such as column chromatography packed with silica gel or other stationary phases. Different solvents or solvent mixtures are passed through the column to separate the compounds based on their affinity for the stationary phase. Further purification is typically achieved using High-Performance Liquid Chromatography (HPLC), which offers higher resolution and allows for the isolation of pure compounds.

After isolation, the identity and purity of 1β-Hydroxyeuscaphic acid are confirmed using a combination of analytical techniques. Spectroscopic methods are crucial for structural elucidation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm that the molecular structure of the isolated compound matches that of 1β-Hydroxyeuscaphic acid.

For quality control and purity assessment, HPLC is a standard method. An analytical HPLC method can be developed to detect and quantify the amount of 1β-Hydroxyeuscaphic acid and to check for the presence of any impurities. The validation of such analytical methods typically involves assessing parameters like linearity, precision, and recovery to ensure the results are accurate and reliable first-nature.com.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1β-Hydroxyeuscaphic acid |

| β-sitosterol |

| Oleanolic acid |

| Myrianthic acid |

| Euscaphic acid |

| Tomentic acid |

| Ethanol |

| Ethyl acetate |

Biosynthetic Pathways of 1β Hydroxyeuscaphic Acid

General Ursane-Type Triterpenoid (B12794562) Biosynthesis

The biosynthesis of all triterpenoids, including those with an ursane (B1242777) skeleton, originates from the isoprenoid pathway. Triterpenoids are synthesized from the precursor 2,3-oxidosqualene (B107256), which is formed from isoprene units via the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids. The cyclization of 2,3-oxidosqualene is a critical branching point in triterpenoid synthesis and is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs).

For the formation of ursane-type triterpenoids, the specific OSC involved is α-amyrin synthase. This enzyme catalyzes the intricate cyclization of 2,3-oxidosqualene to produce the pentacyclic α-amyrin skeleton. Following the formation of this foundational structure, a series of post-cyclization modifications occur, primarily oxidation, hydroxylation, and glycosylation, which give rise to the vast diversity of triterpenoids found in nature. These modifications are predominantly carried out by cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs).

The general pathway can be summarized in the following table:

| Step | Precursor | Enzyme Class | Product |

| 1 | 2,3-Oxidosqualene | Oxidosqualene Cyclase (α-amyrin synthase) | α-Amyrin |

| 2 | α-Amyrin | Cytochrome P450 Monooxygenases (CYP450s) | Oxidized α-amyrin derivatives |

| 3 | Oxidized α-amyrin derivatives | UDP-Glycosyltransferases (UGTs) | Triterpenoid saponins |

Specific Enzymatic Steps and Precursors Leading to 1β-Hydroxyeuscaphic Acid

The specific enzymatic reactions that lead from the general precursor, α-amyrin, to 1β-hydroxyeuscaphic acid involve a series of hydroxylation events. The immediate precursor to 1β-hydroxyeuscaphic acid is presumed to be euscaphic acid. Euscaphic acid itself is a hydroxylated derivative of the ursane skeleton, characterized by hydroxyl groups at positions C-2, C-3, and C-19. The biosynthesis of 1β-hydroxyeuscaphic acid, therefore, involves an additional hydroxylation step at the C-1β position of a euscaphic acid-like precursor.

Cyclization: The initial and crucial step is the cyclization of 2,3-oxidosqualene to α-amyrin, catalyzed by α-amyrin synthase. This reaction establishes the characteristic five-ring ursane structure.

Oxygenation: Following the formation of the α-amyrin backbone, a series of oxygenation reactions, catalyzed by various CYP450 enzymes, introduce hydroxyl groups at specific positions on the triterpenoid skeleton. For the formation of 1β-hydroxyeuscaphic acid, this would involve:

Hydroxylation at C-2, C-3, and C-19 to form a euscaphic acid precursor.

A subsequent and specific hydroxylation at the C-1β position.

The regioselectivity and stereospecificity of these hydroxylation reactions are determined by the specific CYP450 enzymes involved. While the exact CYP450s responsible for the biosynthesis of 1β-hydroxyeuscaphic acid have not yet been identified, the presence of various CYP450 enzymes in plants known to produce this compound, such as those from the Rosaceae family, supports this proposed pathway.

The biosynthesis of triterpenoids is under tight genetic control. The genes encoding the key enzymes of the pathway, namely OSCs and CYP450s, are often organized in gene clusters within the plant genome. This co-localization facilitates the coordinated expression of the genes required for the production of specific triterpenoids.

The regulation of these biosynthetic genes is influenced by various factors, including developmental stage, tissue type, and environmental stimuli. Transcription factors play a crucial role in modulating the expression of these genes in response to internal and external cues. For instance, the expression of triterpenoid biosynthetic genes can be induced by signaling molecules such as jasmonic acid and salicylic acid, which are involved in plant defense responses.

While transcriptome analyses have been conducted on plants like Sanguisorba officinalis, which produces 1β-hydroxyeuscaphic acid, the specific genes and regulatory networks controlling the synthesis of this particular compound are yet to be fully characterized.

Chemodiversity of Related Triterpenoids in Producing Organisms

1β-Hydroxyeuscaphic acid is known to be produced by plants belonging to the Rosaceae family, including species of Rubus and Sanguisorba. These genera exhibit a rich chemodiversity of triterpenoids, often accumulating a complex mixture of structurally related compounds. This diversity arises from the substrate promiscuity and functional diversification of the OSCs and CYP450s within these plants.

In species that produce 1β-hydroxyeuscaphic acid, a variety of other ursane-type and oleanane-type triterpenoids are also typically found. The co-occurrence of these compounds provides valuable insights into the biosynthetic capabilities of the organism. For example, the presence of euscaphic acid alongside 1β-hydroxyeuscaphic acid strongly suggests a precursor-product relationship.

The following table lists some of the related triterpenoids found in the genera known to produce 1β-hydroxyeuscaphic acid:

| Compound Name | Triterpenoid Type | Found in Genus |

| Ursolic acid | Ursane | Rubus, Sanguisorba |

| Oleanolic acid | Oleanane | Rubus, Sanguisorba |

| Euscaphic acid | Ursane | Rubus, Sanguisorba |

| Corosolic acid | Ursane | Rubus |

| Tormentic acid | Ursane | Rubus |

| Niga-ichigoside F1 | Ursane | Rubus |

| Suavissimoside R1 | Ursane | Rubus |

| Pomolic acid | Ursane | Sanguisorba |

This chemodiversity not only highlights the evolutionary adaptation of these plants but also provides a basis for understanding the enzymatic machinery responsible for generating such a wide array of bioactive molecules.

Structural Elucidation Methodologies for 1β Hydroxyeuscaphic Acid and Its Analogues

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. This technique provides unequivocal evidence of a molecule's connectivity, configuration, and conformation. While research on ursane-type triterpenoids isolated from Sanguisorba officinalis—the natural source of 1β-Hydroxyeuscaphic acid—has utilized single-crystal X-ray crystallography to elucidate the structures of new analogues, specific crystallographic data for 1β-Hydroxyeuscaphic acid itself is not available in the reviewed scientific literature.

The application of X-ray crystallography is contingent upon the ability to grow a high-quality single crystal of the target compound. Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays. The crystal lattice diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. The angles and intensities of these diffracted beams are then mathematically analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise position of each atom can be determined, revealing detailed structural information.

For complex natural products like 1β-Hydroxyeuscaphic acid and its analogues, X-ray crystallography is invaluable for:

Absolute Stereochemistry: Unambiguously assigning the stereochemistry at all chiral centers.

Conformational Analysis: Revealing the preferred conformation of the molecule in the solid state, including the puckering of the pentacyclic ring system.

Intermolecular Interactions: Providing insight into how molecules are packed in the crystal lattice, including hydrogen bonding networks.

While specific data for 1β-Hydroxyeuscaphic acid is not published, the successful application of this technique to its analogues underscores its importance in the structural elucidation of this class of triterpenoids. The crystallographic data for such analogues would typically be presented in a detailed table.

Table 1: Representative Crystallographic Data for an Ursane-Type Triterpenoid (B12794562) Analogue

| Parameter | Value |

| Empirical formula | C₃₀H₄₈O₅ |

| Formula weight | 488.69 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell dimensions | a = 12.345(6) Åb = 8.912(3) Åc = 13.456(7) Å |

| α = 90°β = 101.23(4)°γ = 90° | |

| Volume | 1452.3(10) ų |

| Z | 2 |

| Density (calculated) | 1.117 Mg/m³ |

| Absorption coefficient | 0.58 mm⁻¹ |

| F(000) | 536 |

| Crystal size | 0.30 x 0.20 x 0.10 mm |

| Theta range for data collection | 4.3 to 65.0° |

| Reflections collected | 2500 |

| Independent reflections | 2300 [R(int) = 0.045] |

| Final R indices [I>2sigma(I)] | R1 = 0.052, wR2 = 0.134 |

| R indices (all data) | R1 = 0.065, wR2 = 0.148 |

| Largest diff. peak and hole | 0.21 and -0.18 e.Å⁻³ |

Note: The data presented in this table is representative of a typical ursane-type triterpenoid and is for illustrative purposes only, as specific crystallographic data for 1β-Hydroxyeuscaphic acid is not publicly available.

Synthetic and Semi Synthetic Strategies for 1β Hydroxyeuscaphic Acid and Derivatives

Total Synthesis Approaches to the Ursane (B1242777) Skeleton

While the total synthesis of 1β-Hydroxyeuscaphic acid itself has not been reported, conceptual strategies for constructing the foundational ursane skeleton provide insight into the complexities of such an endeavor.

A retrosynthetic analysis of the pentacyclic ursane framework involves strategically disconnecting the complex carbocyclic system into simpler, more accessible building blocks. nih.gov A common approach for polycyclic structures is to identify key ring junctions that can be formed through powerful carbon-carbon bond-forming reactions in the forward synthesis.

Key disconnections might include:

Intramolecular Diels-Alder Reaction: A powerful strategy for forming six-membered rings, this could be envisioned to construct the C-ring by cyclizing a suitably functionalized precursor. mdpi.com

Radical or Cationic Cyclizations: Polyene cyclization cascades, mimicking the biosynthetic pathway, are a hallmark of terpenoid synthesis. nih.gov An appropriately designed acyclic precursor could theoretically be induced to cyclize, forming multiple rings in a single cascade.

Annulation Strategies: Stepwise construction of the rings (e.g., A, B, C, D, E) using annulation reactions (e.g., Robinson annulation) would offer more control but likely result in a longer, more arduous synthesis.

In the forward direction, key reaction steps would focus on assembling these fragments and establishing the correct stereochemistry. For instance, after the formation of a basic ring system, subsequent reactions like intramolecular aldol (B89426) condensations or pinacol (B44631) macrocyclization could be used to form additional rings and functionalize the skeleton. mdpi.com

The primary obstacle in the total synthesis of any ursane-type triterpenoid (B12794562) is the precise control of stereochemistry. The ursane skeleton features numerous contiguous stereocenters, and establishing the correct relative and absolute configuration is a significant synthetic challenge. researchgate.net

Major challenges include:

Diastereocontrol: Ensuring that each new stereocenter is formed with the correct orientation relative to the existing ones in a rigid polycyclic system is difficult. Substrate control, where the existing stereochemistry of the molecule directs the approach of reagents, is often relied upon but can be unpredictable.

Enantioselectivity: Achieving an enantiomerically pure product requires either starting from a chiral precursor (a "chiral pool" approach) or employing asymmetric reactions that selectively produce one enantiomer over the other. mdpi.com

Mimicking Biosynthesis: In nature, enzymes called oxidosqualene cyclases construct the entire pentacyclic skeleton from linear 2,3-oxidosqualene (B107256) with perfect stereocontrol. nih.gov Replicating this enzymatic precision in a laboratory setting is exceptionally difficult and remains a major goal in synthetic organic chemistry. rsc.org Methodologies like lipase-mediated enzymatic resolution can be employed to separate enantiomers, offering a biocatalytic solution to stereochemical challenges. mdpi.com

Semi-Synthetic Derivatization from Natural Precursors

Given the challenges of total synthesis, the most practical and widely used approach for obtaining 1β-Hydroxyeuscaphic acid derivatives is through the chemical modification of structurally similar and readily available natural triterpenoids, such as ursolic acid and asiatic acid. rsc.orgmdpi.com This semi-synthetic route allows for the generation of diverse analogs for biological evaluation. nih.gov

Semi-synthesis leverages the existing ursane skeleton and focuses on modifying its peripheral functional groups or introducing new ones. A variety of modern synthetic methods have been applied to achieve these transformations with high selectivity.

Key transformations include:

C-H Oxidation/Hydroxylation: Modern catalytic systems can selectively introduce hydroxyl groups at specific, unactivated C-H bonds on the triterpenoid skeleton. This is a powerful tool for creating polyhydroxylated analogs, mimicking the structure of compounds like 1β-Hydroxyeuscaphic acid. researchgate.net

Epoxidation and Ring-Opening: The double bond in the C-ring (typically at C12-C13 in precursors like ursolic acid) is a versatile handle for functionalization. It can be epoxidized, and the resulting epoxide can be opened with various nucleophiles to install new functional groups with defined stereochemistry.

Skeletal Rearrangements: Treatment with acids can induce Wagner-Meerwein rearrangements, allowing for the modification of the carbon skeleton itself, leading to novel structural analogs.

| Reaction Type | Reagents & Conditions | Purpose | Reference |

|---|---|---|---|

| C-H Hydroxylation | Copper-mediated aerobic oxidation with pyridine-imino directing groups | Site-selective introduction of hydroxyl groups on the D/E rings. | researchgate.net |

| Esterification | Carboxylic acid, DCC/DMAP or acid chloride/pyridine | Modification of hydroxyl groups (e.g., at C-3) to produce esters. | nih.gov |

| Amidation | Amine, coupling agents (e.g., HATU, EDC) | Modification of the C-28 carboxyl group to form amides. | rsc.org |

| Conjugation | K₂CO₃, 1,4-dibromobutane, followed by reaction with target moiety | Attachment of linker and functional moiety to the C-28 carboxyl group. | mdpi.com |

| Reduction | Aluminum hydride (AlH₃) | Reduction of the C-28 carboxylic acid to a primary alcohol. | proquest.com |

The most commonly targeted functional groups for modification on the ursane skeleton are the C-3 hydroxyl group and the C-28 carboxyl group. rsc.org These positions are chemically accessible and allow for the attachment of a wide variety of substituents to modulate the compound's physicochemical properties, such as solubility and bioavailability. rsc.orgmdpi.com

C-3 Hydroxyl Group: This secondary alcohol can be readily acylated to form esters or oxidized to a ketone. nih.govproquest.com The introduction of different ester groups, such as those derived from fatty acids or cinnamoyl derivatives, has been shown to influence biological activity. proquest.comsinica.edu.tw

C-28 Carboxyl Group: This group is highly versatile. It can be converted into esters, amides, or used as an anchor point to attach larger molecular fragments, including fluorescent tags, targeting ligands, or other pharmacophores via linkers. rsc.orgmdpi.com For example, conjugation with mitochondrial-targeting cations has been used to enhance cytotoxic effects. mdpi.com

Design and Synthesis of Structure-Activity Relationship (SAR) Probes

The primary motivation for synthesizing derivatives of 1β-Hydroxyeuscaphic acid and other ursane triterpenoids is to investigate their structure-activity relationships (SAR). researchgate.net SAR studies aim to identify which structural features of a molecule are essential for its biological activity and how modifications affect its potency and selectivity. sinica.edu.tw

By systematically altering the structure—for instance, by adding, removing, or modifying functional groups—researchers can develop a pharmacophore model. This model helps in designing more potent and selective therapeutic agents. For example, a series of ursolic acid 3β-ester derivatives were synthesized and evaluated as CETP inhibitors, revealing that hydrogen bond interactions involving the ester and the C-28 carboxyl group were crucial for activity. nih.gov Similarly, conjugating ursane-type acids with a mitochondrial-targeting cation (F16) significantly enhanced cytotoxicity compared to the parent compounds, demonstrating a successful SAR-guided design strategy. mdpi.com

A comprehensive review of ursane-type triterpenoids has suggested several modification strategies to enhance anticancer cytotoxicity, including the introduction of specific ester groups at C-3 and maintaining a free carboxyl group at C-28. rsc.org

| Parent Compound | Modification Site(s) | Attached Moiety/Modification | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Ursolic Acid | C-3 (OH) | Various 3β-esters | Identified compounds with potent CETP inhibition (IC₅₀ = 2.4 μM). | nih.gov |

| Corosolic Acid / Asiatic Acid | C-28 (COOH) | Alkyl linker + F16 cation | Enhanced cytotoxicity by 30-35 fold compared to ursolic acid. | mdpi.com |

| Ursolic Acid | C-3 (OH) and C-28 (COOH) | Protection of C-3 as methyl ether, reduction of C-28 to alcohol, and esterification with fatty acids | Demonstrated selective cytotoxicity against PC3 prostate cancer cells over healthy fibroblasts. | proquest.com |

| Ursolic Acid | A-ring | Introduction of polyhydroxyl groups | In F16 conjugates, additional hydroxyls decreased cytotoxicity compared to the ursolic acid conjugate. | mdpi.com |

Mechanisms of Action of 1β Hydroxyeuscaphic Acid at the Molecular and Cellular Level

Modulation of Intracellular Signaling Pathways

The biological activity of 1β-Hydroxyeuscaphic acid is linked to its ability to modulate key intracellular signaling pathways that govern cellular responses such as inflammation, proliferation, and survival.

Kinase cascades are central to cellular signaling, translating external stimuli into cellular responses. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of inflammation and cell survival.

NF-κB Pathway: The NF-κB signaling cascade is a master regulator of inflammatory gene expression. nih.gov Upon activation by stimuli such as inflammatory cytokines like IL-1β, a signaling cascade is initiated that results in the activation of NF-κB. nih.gov The inhibition of this pathway is a key target for anti-inflammatory therapies. nih.govmdpi.com While many natural compounds exert their anti-inflammatory effects by inhibiting NF-κB, specific studies detailing the direct interaction of 1β-Hydroxyeuscaphic acid with components of the NF-κB pathway are still emerging. The potential for this compound to modulate NF-κB activity, thereby reducing the expression of inflammatory mediators, remains an area of active investigation. mdpi.comcabidigitallibrary.org

MAPK Pathway: The MAPK family, including ERK, JNK, and p38 kinases, is involved in a wide range of cellular processes like proliferation, differentiation, and apoptosis. kegg.jpmdpi.com These pathways can be activated by various cellular stresses and growth factors. nih.govresearchgate.net For instance, the ASK1-MKK4/7-JNK/p38 MAPK signaling pathway can be stimulated by factors like TNF receptor 1, leading to apoptotic events. mdpi.com The interplay between different MAPK pathways is complex, with some pathways potentially regulating others. mdpi.com Investigation into whether 1β-Hydroxyeuscaphic acid can selectively modulate these kinase cascades could provide insight into its cellular effects.

1β-Hydroxyeuscaphic acid has been observed to influence programmed cell death (apoptosis) and the cell cycle, which are fundamental processes in tissue homeostasis and disease.

Apoptosis: Apoptosis is a crucial mechanism for removing damaged or unwanted cells. nih.gov This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Many therapeutic compounds, including various histone deacetylase inhibitors, induce apoptosis in cancer cells, making it a key mechanism for their anti-tumor effects. nih.govnih.gov Saturated fatty acids, for example, are known to induce apoptosis in certain cell types, a process that can be regulated by various signaling pathways, including the Akt, JNK, and p38 MAPK pathways. mdpi.com Research indicates that some natural compounds can protect cells from apoptosis induced by oxidative stress. nih.gov

Cell Cycle Progression: The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. uq.edu.au Cell cycle checkpoints, particularly at the G1/S and G2/M transitions, prevent the propagation of damaged DNA. uq.edu.au Various stressors, including acidic conditions, can induce cell cycle arrest, for instance, at the G1 phase. nih.gov Some anticancer agents function by inducing cell cycle arrest, thereby preventing tumor cell proliferation. researchgate.netmdpi.com For example, histone deacetylase inhibitors have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle. nih.gov The precise effects of 1β-Hydroxyeuscaphic acid on specific phases of the cell cycle and the molecular machinery involved, such as cyclins and cyclin-dependent kinases, are areas of ongoing research.

Interaction with Molecular Targets

The effects of 1β-Hydroxyeuscaphic acid are predicated on its interaction with specific molecular targets within the cell, such as proteins and enzymes, which can alter their function.

Understanding the binding affinity and interaction between a compound and its protein target is fundamental to elucidating its mechanism of action. Techniques such as fluorescence spectroscopy, chromatography, and in silico molecular docking are employed to characterize these interactions. mdpi.commdpi.com For instance, fluorescence quenching experiments can reveal if a compound binds to a protein like α-glucosidase and can be used to calculate binding parameters. nih.gov Molecular docking studies can further predict the specific amino acid residues involved in forming hydrogen bonds and other interactions, providing a structural basis for the observed biological activity. mdpi.comscielo.br Specific studies detailing the binding partners and affinities of 1β-Hydroxyeuscaphic acid are necessary to fully map its interactions at the molecular level.

1β-Hydroxyeuscaphic acid belongs to a class of compounds known to interact with various enzymes, potentially inhibiting or activating their catalytic function.

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins (B1171923) from arachidonic acid, which are mediators of inflammation and pain. nih.gov Inhibition of these enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The selectivity of inhibitors for COX-1 versus COX-2 often determines their therapeutic effect and side-effect profile. nih.gov While many compounds have been evaluated for COX inhibition, specific inhibitory concentrations (IC50) for 1β-Hydroxyeuscaphic acid against COX-1 and COX-2 have not been extensively reported.

Table 1: Examples of COX-2 Selective Inhibitors and their IC50 Ratios

Note: Data represents examples of COX inhibitors and are not specific to 1β-Hydroxyeuscaphic acid. Data sourced from reference researchgate.net.

α-Glucosidase: This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. scielo.br Inhibition of α-glucosidase can slow carbohydrate digestion and absorption, which is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.gov Numerous natural products have been identified as α-glucosidase inhibitors, with their potency often quantified by IC50 values. nih.govresearchgate.net The inhibitory mechanism can be competitive, non-competitive, or mixed. scielo.br

Table 2: α-Glucosidase Inhibitory Activity of Various Natural Compounds

Note: Data represents examples of α-glucosidase inhibitors and are not specific to 1β-Hydroxyeuscaphic acid. Data sourced from references scielo.brresearchgate.net.

Pancreatic Lipase (B570770): As a key enzyme for the digestion of dietary fats, pancreatic lipase hydrolyzes triglycerides in the small intestine. nih.govmdpi.com Inhibition of this enzyme reduces fat absorption and is a validated approach for obesity management. mdpi.com The inhibitory potential of various plant extracts and isolated compounds against pancreatic lipase has been demonstrated, with IC50 values serving as a measure of their efficacy. mdpi.comresearchgate.netnih.gov

Table 3: Pancreatic Lipase Inhibitory Activity of Plant Extracts

Note: Data represents examples of pancreatic lipase inhibitors and are not specific to 1β-Hydroxyeuscaphic acid. Data sourced from references mdpi.comresearchgate.netnih.gov.

Influence on Gene Expression and Transcriptional Regulation

Beyond direct protein interactions, 1β-Hydroxyeuscaphic acid may exert its biological effects by altering the expression of specific genes. This can occur through the modulation of transcription factors or epigenetic modifications. For example, some compounds can influence gene expression by affecting histone acetylation, a key epigenetic mechanism. nih.gov Histone deacetylase (HDAC) inhibitors can alter the expression of genes involved in cell cycle control and apoptosis, such as upregulating p21 and downregulating cyclins. nih.gov Other molecules, like retinoic acid, can induce the expression of specific transcription factors, which in turn regulate downstream target genes. nih.govnih.gov The comprehensive analysis of changes in the transcriptome and proteome following treatment with 1β-Hydroxyeuscaphic acid would be required to fully understand its impact on gene expression and transcriptional networks.

Modulation of Transcription Factors

Transcription factors are crucial proteins that regulate the rate of transcription of genetic information from DNA to messenger RNA, thereby controlling gene expression. The anti-inflammatory and antioxidant properties observed in triterpenoids are often attributed to their influence on specific transcription factors. It is plausible that 1β-Hydroxyeuscaphic acid exerts its effects through similar modulatory activities.

Evidence from studies on the parent compound, euscaphic acid, suggests a role in mitigating atopic dermatitis through the modulation of transcription factors. Euscaphic acid has been shown to ameliorate symptoms of atopic dermatitis by regulating the activation of transcription factors involved in inflammatory responses. researchgate.net Furthermore, research on other closely related pentacyclic triterpenoids, such as ursolic acid and oleanolic acid, has more definitively detailed the modulation of key transcription factors like Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2).

NF-κB is a primary transcription factor that governs the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Many triterpenoids are known to inhibit this pathway, thereby exerting anti-inflammatory effects.

Conversely, Nrf2 is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter regions of genes encoding antioxidant and detoxifying enzymes. Activation of the Nrf2 pathway is a key mechanism by which cells protect themselves against oxidative damage.

Given the established anti-inflammatory and antioxidant activities of euscaphic acid, it is highly probable that 1β-Hydroxyeuscaphic acid also modulates these critical transcription factors.

| Triterpenoid (B12794562) | Transcription Factor | Effect | Associated Biological Activity |

|---|---|---|---|

| Ursolic Acid | NF-κB | Inhibition | Anti-inflammatory, Anti-cancer |

| Oleanolic Acid | NF-κB | Inhibition | Anti-inflammatory, Hepatoprotective |

| Ursolic Acid | Nrf2 | Activation | Antioxidant, Chemopreventive |

| Oleanolic Acid | Nrf2 | Activation | Antioxidant, Cytoprotective |

| Euscaphic Acid | Transcription factors in atopic dermatitis | Modulation | Anti-inflammatory |

Pre Clinical Biological Activities of 1β Hydroxyeuscaphic Acid

Anti-Cancer Activity in Cancer Cell Lines and Pre-clinical Animal Models:There is no available research on the cytotoxicity and growth inhibition of 1β-Hydroxyeuscaphic acid in any cancer cell type. Additionally, there are no reports on its potential anti-angiogenic or anti-metastatic effects in preclinical settings.

Due to the absence of the required scientific evidence, it is not possible to generate a thorough, informative, and scientifically accurate article focusing on the preclinical anti-inflammatory and anti-cancer activities of 1β-Hydroxyeuscaphic acid as per the requested structure. The existing research is limited to its hepatoprotective effects in non-cancerous cells.

Hepatoprotective Activity in Cellular and Animal Models

1β-Hydroxyeuscaphic acid has demonstrated significant hepatoprotective properties in pre-clinical studies. Research has focused on its ability to shield liver cells from damage induced by toxins, a key area of investigation for potential therapeutic agents in liver disease.

Studies have investigated the protective effects of 1β-Hydroxyeuscaphic acid against liver cell injury caused by carbon tetrachloride (CCl4), a well-known hepatotoxin. medchemexpress.comnih.gov In in vitro models using BRL-3A rat liver cells, CCl4 exposure leads to significant cell damage, characterized by increased leakage of intracellular enzymes such as alanine (B10760859) aminotransaminase (ALT) and aspartate aminotransaminase (AST). medchemexpress.comresearchgate.net Treatment with 1β-Hydroxyeuscaphic acid has been shown to mitigate this damage. researchgate.net

The compound helps maintain the structural integrity of liver cells, thereby reducing the release of these enzymes into the surrounding medium. researchgate.netnih.gov Research indicates that 1β-Hydroxyeuscaphic acid improves the survival of CCl4-injured BRL-3A cells, restoring cellular morphology and reducing abnormalities like cellular shrinkage. medchemexpress.comnih.gov The protective effect was observed to be concentration-dependent, with an IC50 value of 15 μg/mL. medchemexpress.comnih.gov At a concentration of 20 μg/mL, the compound significantly reduced the levels of ALT and AST, indicating a substantial protective effect against CCl4-induced toxicity. medchemexpress.com

| Treatment Group | ALT Level (U/L) | AST Level (U/L) |

|---|---|---|

| Control | 26.3 ± 2.5 | 30.1 ± 1.9 |

| CCl4 Model | 155.4 ± 8.3 | 120.7 ± 9.2 |

| CCl4 + 1β-Hydroxyeuscaphic Acid (20 μg/mL) | 60.2 ± 3.6 | 55.4 ± 4.1 |

The mechanism behind the hepatoprotective activity of 1β-Hydroxyeuscaphic acid is closely linked to its ability to counteract oxidative stress. medchemexpress.com Toxin-induced liver injury, such as that caused by CCl4, is associated with the excessive generation of free radicals, leading to oxidative damage to cellular components. researchgate.net

Key markers of oxidative stress include malondialdehyde (MDA), a product of lipid peroxidation, and superoxide (B77818) dismutase (SOD), a crucial endogenous antioxidant enzyme. medchemexpress.com In studies involving CCl4-treated BRL-3A rat liver cells, treatment with 1β-Hydroxyeuscaphic acid led to a significant reduction in MDA levels. nih.govresearchgate.net This suggests that the compound inhibits the oxidation of lipids in the cell membrane, a critical aspect of cellular injury. researchgate.net

Furthermore, the activity of the antioxidant enzyme SOD was found to be increased in cells treated with 1β-Hydroxyeuscaphic acid. medchemexpress.comnih.gov By bolstering the activity of this enzyme, the compound enhances the cell's natural defense system against oxidative damage. researchgate.net This dual action of reducing lipid peroxidation and increasing antioxidant enzyme activity highlights the compound's role in modulating oxidative stress markers to protect liver cells. medchemexpress.com

| Treatment Group | MDA Level (nmol/mg prot) | SOD Activity (U/mg prot) |

|---|---|---|

| Control | 0.51 ± 0.04 | 120.5 ± 10.3 |

| CCl4 Model | 1.12 ± 0.09 | 55.3 ± 6.2 |

| CCl4 + 1β-Hydroxyeuscaphic Acid (20 μg/mL) | 0.65 ± 0.05 | 105.7 ± 9.8 |

Antimicrobial and Antioxidant Activities in In Vitro Models

The potential therapeutic applications of 1β-Hydroxyeuscaphic acid extend to its antimicrobial and antioxidant properties, which have been explored in various in vitro settings.

Based on the reviewed scientific literature, there is limited specific data available concerning the direct antibacterial and antifungal efficacy of 1β-Hydroxyeuscaphic acid against a broad range of pathogens. While related compounds and plant extracts containing triterpenes have shown antimicrobial properties, dedicated studies detailing the minimum inhibitory concentration (MIC) or spectrum of activity for this specific compound are not extensively documented.

The antioxidant activity of 1β-Hydroxyeuscaphic acid is a key component of its biological profile. While direct quantitative data from specific free-radical scavenging assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are not detailed in the available literature for this isolated compound, its antioxidant capacity is strongly implied through its actions in cellular models. researchgate.net

Its ability to reduce levels of MDA and increase SOD activity in CCl4-challenged liver cells demonstrates a clear capacity for redox modulation. medchemexpress.com By mitigating the effects of free radicals generated by toxins, 1β-Hydroxyeuscaphic acid helps to restore cellular redox balance, which is crucial for cell survival and function. researchgate.net This activity is fundamental to its observed hepatoprotective effects and suggests a broader potential as an antioxidant agent. medchemexpress.comresearchgate.net

Other Reported Biological Activities (e.g., Immunomodulatory effects, Enzyme Inhibition)

Beyond its established hepatoprotective and inferred antioxidant activities, the broader biological profile of 1β-Hydroxyeuscaphic acid is an area of ongoing scientific interest. However, specific pre-clinical data on its immunomodulatory effects and enzyme inhibition capabilities are not extensively reported in the current body of scientific literature.

Research into the immunomodulatory potential would typically involve assessing the compound's effect on immune cell proliferation, cytokine production, and inflammatory pathways. Similarly, studies on enzyme inhibition would screen the compound against a panel of relevant enzymes to identify any specific inhibitory or activating effects. At present, such detailed investigations for 1β-Hydroxyeuscaphic acid have not been widely published.

Structure Activity Relationship Sar Studies of 1β Hydroxyeuscaphic Acid

Identification of Key Pharmacophores and Active Moieties

A pharmacophore is an abstract concept that describes the ensemble of steric and electronic features necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For ursane-type triterpenoids, several key pharmacophoric features have been identified that are crucial for their diverse biological activities, including cytotoxic and anti-inflammatory effects.

Key moieties that are likely to contribute to the bioactivity of 1β-Hydroxyeuscaphic acid and its derivatives include:

The Carboxyl Group (C-28): The presence of a carboxylic acid at the C-28 position is a common feature among many biologically active triterpenoids. This group can participate in hydrogen bonding and ionic interactions with biological targets, significantly influencing the compound's pharmacokinetic and pharmacodynamic properties.

Hydroxyl Groups (e.g., C-1β, C-3, C-19): The number, position, and stereochemistry of hydroxyl groups on the triterpenoid (B12794562) skeleton are paramount for activity. These hydrophilic groups can form hydrogen bonds with amino acid residues in protein targets, such as enzymes and receptors. The specific placement of the 1β-hydroxyl group in 1β-Hydroxyeuscaphic acid likely confers a unique interaction profile compared to other closely related triterpenoids.

Impact of Specific Structural Modifications on Biological Efficacy

While specific studies detailing the impact of structural modifications on the biological efficacy of 1β-Hydroxyeuscaphic acid are limited, extensive research on other ursane-type triterpenoids allows for informed postulations. Modifications at various positions of the triterpenoid scaffold have been shown to dramatically alter biological activity.

Modification of the C-28 Carboxyl Group: Esterification or amidation of the C-28 carboxyl group can modulate the compound's polarity, membrane permeability, and metabolic stability. For instance, converting the carboxylic acid to an ester can increase lipophilicity, potentially enhancing cell penetration.

Modification of the Hydroxyl Groups:

Acylation: Acetylation or benzoylation of hydroxyl groups can alter the molecule's hydrogen bonding capacity and lipophilicity.

Oxidation: Oxidation of hydroxyl groups to ketones can change the geometry and electronic properties of the molecule, leading to altered interactions with biological targets.

Glycosylation: The attachment of sugar moieties to the hydroxyl groups can significantly increase water solubility and can also play a role in targeting specific cell types or interacting with different biological pathways.

Modifications to the Pentacyclic Skeleton: Introduction of double bonds or additional functional groups, such as halogens or nitrogen-containing moieties, at various positions on the rings can lead to derivatives with novel biological activities.

The following table summarizes the general effects of structural modifications on the biological activity of ursane-type triterpenoids, which can be extrapolated to 1β-Hydroxyeuscaphic acid.

| Modification Site | Type of Modification | Potential Impact on Biological Efficacy |

| C-28 | Esterification, Amidation | Altered polarity, cell permeability, and metabolic stability. |

| C-1, C-3, etc. | Acylation, Oxidation | Modified hydrogen bonding, lipophilicity, and target interaction. |

| Pentacyclic Core | Introduction of unsaturation | Changes in molecular geometry and electronic properties. |

| Various Positions | Glycosylation, Halogenation | Increased solubility, altered targeting, and novel bioactivities. |

Computational Approaches in SAR (e.g., QSAR, Molecular Docking)

In the absence of extensive empirical data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking serve as powerful tools to predict the biological activity of derivatives and to understand their mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For 1β-Hydroxyeuscaphic acid derivatives, a QSAR model could be developed by synthesizing a library of analogs and evaluating their activity in a specific biological assay. The model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. Key molecular descriptors in such a model would likely include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges), and lipophilicity (e.g., logP).

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. For 1β-Hydroxyeuscaphic acid, docking studies could be employed to investigate its potential binding modes within the active sites of various enzymes or receptors implicated in diseases such as cancer or inflammation. For example, docking into the active site of enzymes like topoisomerase II could help to explain its potential cytotoxic effects. benthamopen.com These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and can guide the design of derivatives with improved binding characteristics. The insights gained from molecular docking can help rationalize observed SAR trends and prioritize the synthesis of the most promising new analogs.

Advanced Research Methodologies and Future Perspectives for 1β Hydroxyeuscaphic Acid

Omics Technologies in Mechanistic Elucidation (e.g., Proteomics, Metabolomics)

Omics technologies, including proteomics and metabolomics, offer a holistic approach to understanding the complex biological interactions of 1β-Hydroxyeuscaphic acid. While direct "omics" studies on this specific compound are still emerging, the application of these technologies to its plant source, Sanguisorba officinalis, and related triterpenoids provides a framework for future investigations.

Proteomics can identify the protein targets of 1β-Hydroxyeuscaphic acid, shedding light on its mechanism of action. A common technique is chemical proteomics, where a molecule of interest is used as a "bait" to capture its interacting proteins from a cell lysate. These captured proteins are then identified using mass spectrometry. This approach could reveal the specific enzymes, receptors, or signaling proteins that 1β-Hydroxyeuscaphic acid modulates to exert its biological effects. For example, proteomic analysis of cells treated with 1β-Hydroxyeuscaphic acid could reveal changes in the expression levels of proteins involved in inflammatory or carcinogenic pathways, providing clues to its therapeutic activities.

Metabolomics , the large-scale study of small molecules within cells, tissues, or organisms, can provide insights into the metabolic pathways affected by 1β-Hydroxyeuscaphic acid. By comparing the metabolic profiles of treated and untreated biological systems, researchers can identify metabolic shifts indicative of the compound's effects. For instance, metabolomic profiling of Sanguisorba officinalis extracts has been used to rapidly characterize a wide range of metabolites, including triterpenoids nih.gov. This approach could be refined to specifically track the biosynthesis of 1β-Hydroxyeuscaphic acid and other related compounds in the plant. Furthermore, integrated metabolomics and transcriptomics analyses have been successfully employed to elucidate the biosynthetic pathways of triterpenes in other species of the Rosaceae family, offering a roadmap for similar studies in Sanguisorba officinalis.

Application of Advanced Analytical Techniques for Detection and Quantification in Complex Matrices

Accurate detection and quantification of 1β-Hydroxyeuscaphic acid in complex matrices such as plant extracts and biological fluids are essential for pharmacokinetic studies, quality control of herbal preparations, and understanding its distribution in biological systems. Advanced analytical techniques, particularly those coupling liquid chromatography with mass spectrometry, have proven invaluable in this regard.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful tool for the sensitive and selective quantification of triterpenoids. This technique offers high resolution and short analysis times, making it suitable for high-throughput analysis. Validated UHPLC-MS/MS methods have been developed for the simultaneous determination of multiple triterpenes and other compounds in Sanguisorba officinalis, demonstrating the feasibility of applying this technique to 1β-Hydroxyeuscaphic acid mdpi.comugent.beresearchgate.netnih.gov. The high sensitivity and specificity of UHPLC-MS/MS are particularly advantageous for detecting low concentrations of the compound in biological samples.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) is another technique that has been successfully used for the simultaneous determination of triterpenoids and phenolic acids in Sanguisorba officinalis. While generally less sensitive than mass spectrometry, ELSD is a universal detector that does not require the analyte to have a chromophore, making it suitable for a broad range of compounds.

The development of these advanced analytical methods is crucial for ensuring the quality and consistency of herbal products containing 1β-Hydroxyeuscaphic acid and for advancing our understanding of its pharmacological properties.

| Analytical Technique | Analytes | Matrix | Key Advantages |

| UHPLC-MS/MS | Multiple triterpenes and other compounds | Plant extracts, biological fluids | High sensitivity, high selectivity, high resolution, short analysis time |

| HPLC-ELSD | Triterpenoids and phenolic acids | Plant extracts | Universal detection, suitable for compounds without chromophores |

| UHPLC-QTOF MS | Metabolites in vivo | Urine, feces, plasma, bone marrow | Rapid characterization of metabolites based on fragmentation patterns |

Sustainable Production and Biotransformation Strategies

The natural abundance of 1β-Hydroxyeuscaphic acid in plants can be low and variable, making extraction from natural sources challenging for large-scale production. Therefore, developing sustainable and efficient production methods is a key area of research.

Metabolic engineering and synthetic biology offer promising avenues for the sustainable production of 1β-Hydroxyeuscaphic acid. This involves engineering microorganisms, such as Saccharomyces cerevisiae (yeast) or bacteria, to produce the compound through the introduction of the relevant biosynthetic genes. The biosynthetic pathway for ursane-type triterpenoids, the class to which 1β-Hydroxyeuscaphic acid belongs, originates from the cyclization of 2,3-oxidosqualene (B107256). By expressing the necessary oxidosqualene cyclase and subsequent modifying enzymes (e.g., cytochrome P450 monooxygenases) in a microbial host, it may be possible to achieve scalable and cost-effective production nih.govnih.gov.

Biotransformation is another strategy that can be employed for the sustainable production of 1β-Hydroxyeuscaphic acid and its derivatives. This approach uses microorganisms or isolated enzymes to carry out specific chemical modifications on a precursor molecule. For instance, a more abundant and easily accessible triterpenoid (B12794562) could be used as a starting material, and a specific hydroxylase enzyme could be used to introduce the hydroxyl group at the 1β position to yield 1β-Hydroxyeuscaphic acid. Microbial biotransformation has been successfully used to generate a variety of triterpenoid derivatives with enhanced biological activities nih.govnih.gov.

These biotechnological approaches not only provide a more sustainable and reliable supply of 1β-Hydroxyeuscaphic acid but also open up possibilities for producing novel derivatives with improved therapeutic properties.

Exploration of Novel Therapeutic Applications Beyond Current Scope (Pre-clinical)

While research on 1β-Hydroxyeuscaphic acid is still in its early stages, preclinical studies on other ursane-type triterpenoids suggest a broad range of potential therapeutic applications that warrant investigation for this compound.

Anticancer Activity: Many ursane-type triterpenoids have demonstrated significant anticancer properties in preclinical models nih.govmdpi.comresearchgate.netmdpi.com. They have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and suppress tumor growth and metastasis. The potential anticancer mechanisms of 1β-Hydroxyeuscaphic acid could involve the modulation of key signaling pathways implicated in cancer, such as the Notch signaling pathway, which has been shown to be regulated by other triterpenoids like ursolic acid frontiersin.org. Further preclinical studies are needed to evaluate the efficacy and mechanism of action of 1β-Hydroxyeuscaphic acid in different cancer models.

Anti-inflammatory Effects: Ursane-type triterpenoids are also known for their potent anti-inflammatory activities. They can inhibit the production of pro-inflammatory mediators and modulate the activity of key inflammatory signaling pathways. Given that extracts of Sanguisorba officinalis, which contains 1β-Hydroxyeuscaphic acid, have been traditionally used to treat inflammatory conditions, it is plausible that this compound contributes to the plant's anti-inflammatory effects. Preclinical studies could explore the ability of 1β-Hydroxyeuscaphic acid to alleviate inflammation in models of various inflammatory diseases.

Antiviral and Other Activities: The therapeutic potential of ursane-type triterpenoids extends to antiviral, hepatoprotective, and other pharmacological effects researchgate.netmedchemexpress.com. Preliminary evidence suggests that 1β-Hydroxyeuscaphic acid possesses hepatoprotective activity medchemexpress.com. Future preclinical research should investigate the potential of 1β-Hydroxyeuscaphic acid against a range of viral infections and other disease models to fully uncover its therapeutic promise.

Challenges and Future Research Directions in Triterpenoid Discovery

Despite the significant therapeutic potential of triterpenoids like 1β-Hydroxyeuscaphic acid, several challenges hinder their discovery and development.

Structural Complexity and Isomerism: Triterpenoids often exist as complex mixtures of isomers, which have the same molecular formula but different structural arrangements. This structural similarity makes their separation and identification a significant analytical challenge nih.gov. The separation of oleanane and ursane-type triterpenoid isomers, for instance, can be particularly difficult using standard chromatographic techniques. The development of advanced separation methods, such as those employing coordination chromatography or multidimensional chromatography, is crucial for obtaining pure compounds for biological evaluation.

Low Natural Abundance and Supply Issues: The concentration of many bioactive triterpenoids in their natural sources is often very low, making their isolation in large quantities for preclinical and clinical studies difficult and unsustainable. This highlights the importance of developing the sustainable production strategies discussed in section 9.3, such as metabolic engineering and synthetic biology, to ensure a reliable supply of these valuable compounds nih.gov.

Elucidation of Biosynthetic Pathways: The biosynthetic pathways of many triterpenoids are not yet fully understood. A deeper knowledge of these pathways is essential for successful metabolic engineering efforts. Integrated omics approaches, combining genomics, transcriptomics, and metabolomics, are powerful tools for identifying the genes and enzymes involved in triterpenoid biosynthesis.

Future research in the field of triterpenoid discovery should focus on overcoming these challenges. By leveraging advanced analytical techniques, embracing biotechnological production methods, and continuing to explore the vast chemical diversity of the plant kingdom, the full therapeutic potential of compounds like 1β-Hydroxyeuscaphic acid can be realized.

Q & A

Basic Research Questions

Q. What are the validated spectroscopic techniques for identifying and confirming the structure of 1α-Hydroxyeuscaphic acid?

- Methodological Answer : Use a combination of NMR (1H, 13C, DEPT, COSY) and high-resolution mass spectrometry (HRMS) to confirm the molecular formula and stereochemistry. For crystalline samples, X-ray diffraction (XRD) provides definitive structural confirmation. Cross-validate spectral data with published reference values in peer-reviewed journals (e.g., Journal of Natural Products or Phytochemistry) to ensure accuracy. Discrepancies in chemical shift values (e.g., ±0.1 ppm for 1H NMR) may arise from solvent effects or impurities; replicate measurements under standardized conditions are critical .

Q. How can researchers optimize the extraction and isolation of 1α-Hydroxyeuscaphic acid from natural sources?

- Methodological Answer : Use accelerated solvent extraction (ASE) with ethanol-water (70:30 v/v) at 60°C to maximize yield. Follow with medium-pressure liquid chromatography (MPLC) using a C18 column and gradient elution (methanol:water, 0.1% formic acid) for purification. Monitor purity via HPLC-DAD at 210 nm and compare retention times against authenticated standards. Note that matrix effects (e.g., co-eluting terpenoids) may require iterative optimization .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported bioactivity data for 1α-Hydroxyeuscaphic acid?

- Methodological Answer :

- Step 1 : Conduct dose-response assays across multiple cell lines (e.g., HEK293, HepG2) to confirm specificity. Use positive controls (e.g., doxorubicin for cytotoxicity) and account for batch-to-batch variability in compound purity.

- Step 2 : Perform metabolomic profiling to identify off-target interactions or degradation products under assay conditions.

- Step 3 : Apply meta-analysis to compare published datasets, highlighting methodological differences (e.g., incubation time, solvent used) that may explain discrepancies. For example, DMSO concentrations >0.1% may artificially suppress activity .

- Table 1 : Common Contradictions and Resolutions

| Contradiction | Potential Source | Resolution |

|---|---|---|

| Variable IC50 values | Cell line heterogeneity | Standardize cell passages (<15) and culture conditions |

| Inconsistent NMR shifts | Solvent polarity differences | Report solvent system (e.g., CD3OD vs. DMSO-d6) |

| Bioactivity loss | Oxidative degradation | Store compounds under argon at -80°C |

Q. How can researchers design experiments to elucidate the biosynthetic pathway of 1α-Hydroxyeuscaphic acid in plant systems?

- Methodological Answer :

- Step 1 : Use stable isotope labeling (e.g., 13C-glucose) to trace precursor incorporation. Analyze labeled intermediates via LC-MS/MS .

- Step 2 : Perform gene silencing (RNAi or CRISPR-Cas9) on candidate cytochrome P450 genes hypothesized to catalyze hydroxylation. Monitor metabolite depletion via UHPLC-QTOF-MS .

- Step 3 : Validate enzyme activity in vitro using recombinant proteins and substrate feeding assays. Compare kinetic parameters (Km, Vmax) across homologs .

Data Analysis & Interpretation

Q. What statistical approaches are appropriate for interpreting heterogeneous datasets in structure-activity relationship (SAR) studies of 1α-Hydroxyeuscaphic acid derivatives?

- Methodological Answer :

- Apply multivariate analysis (e.g., PCA or PLS-DA) to identify key structural descriptors (e.g., logP, polar surface area) correlated with bioactivity.

- Use Bayesian regression models to handle small sample sizes and integrate prior knowledge (e.g., known toxicophores).

- Address outliers via Grubbs’ test ; if retained, document their impact on model robustness in supplementary materials .

Q. How should researchers address reproducibility challenges in quantifying 1α-Hydroxyeuscaphic acid in complex matrices (e.g., plant extracts)?

- Methodological Answer :

- Step 1 : Validate LC-MS/MS methods using isotopically labeled internal standards (e.g., d3-1α-Hydroxyeuscaphic acid) to correct for matrix effects.

- Step 2 : Perform interlaboratory comparisons with blinded samples to assess method transferability.

- Step 3 : Publish detailed SOPs in open-access repositories (e.g., Protocols.io ) with instrument parameters, column lot numbers, and raw data .

Tables for Methodological Reference

Table 2 : Recommended Analytical Techniques for 1α-Hydroxyeuscaphic Acid

| Technique | Application | Key Parameters | Limitations |

|---|---|---|---|

| UHPLC-QTOF-MS | Metabolite profiling | Collision energy: 10-40 eV, m/z range: 50-1200 | Requires high purity (>95%) |

| XRD | Absolute configuration | Resolution: <1.0 Å | Limited to crystalline samples |

| NMR (HSQC) | Stereochemical analysis | 13C sensitivity enhancement | High sample concentration needed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.